![molecular formula C12H17NO5S2 B2656090 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate CAS No. 1520084-22-3](/img/structure/B2656090.png)
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 1520084-15-4 . It has a molecular weight of 287.4 . The IUPAC name for this compound is 3-thia-6-azabicyclo [3.1.1]heptane 4-methylbenzenesulfonate .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo [3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O3S.C5H9NS/c1-6-2-4-7 (5-3-6)11 (8,9)10;1-4-2-7-3-5 (1)6-4/h2-5H,1H3, (H,8,9,10);4-6H,1-3H2 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This led to a dramatic improvement in physicochemical properties .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.
Scientific Research Applications
Catalytic Oxidation of Cyclohexene
Research on the controllable and selective catalytic oxidation of cyclohexene, which shares structural similarities with the compound of interest, outlines its importance in the chemical industry. This process can lead to a variety of products with different oxidation states, showcasing the compound's role in synthesizing intermediates used across many industrial applications (Cao et al., 2018).
Neurobiology of Mood and Emotions
Studies on tianeptine, a compound with structural similarities, reveal its impact on neurobiological properties, including neuronal excitability, neuroprotection, and memory. These findings underscore the potential of structurally related compounds in treating depressive disorders (McEwen & Olié, 2005).
Environmental Persistence of Synthetic Compounds
The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed, highlighting concerns about the ubiquity and persistence of synthetic chemicals. This research emphasizes the need for understanding the environmental impact of compounds like 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate and their derivatives (Haman et al., 2015).
Green Synthesis and Medicinal Importance of Heterocyclic Compounds
The green synthesis methods and medicinal importance of thiazine derivatives, to which the compound of interest is structurally related, have been discussed, showcasing their role as antibacterial, antifungal, antitumor, and other therapeutic agents (Badshah & Naeem, 2016).
Synthesis and Pharmacological Activities of Heterocyclic Compounds
A comprehensive review of the synthesis and pharmacological activities of heterocyclic compounds, including those similar to the compound of interest, highlights their wide-ranging therapeutic applications. This underscores the importance of heterocyclic chemistry in drug development (Baranwal et al., 2022).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The 3-azabicyclo[3.1.1]heptane core resembled well the pyridine ring, as the geometric parameters r, d, ϕ remained very similar . To demonstrate the practical utility of the 3-azabicyclo[3.1.1]heptane scaffold, it was incorporated into the structure of the antihistamine drug Rupatidine, instead of the pyridine ring . This led to a dramatic improvement in physicochemical properties , indicating potential future directions for the use of this compound in drug development.
properties
IUPAC Name |
3λ6-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;7-9(8)2-4-1-5(3-9)6-4/h2-5H,1H3,(H,8,9,10);4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHCDJEFCJOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2CS(=O)(=O)CC1N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.